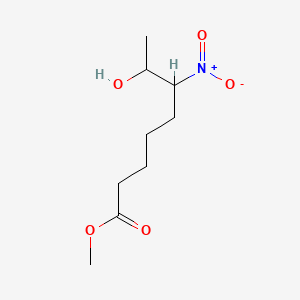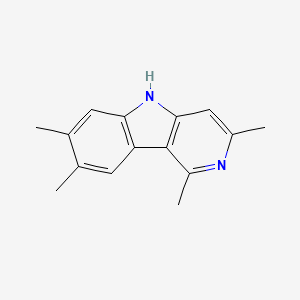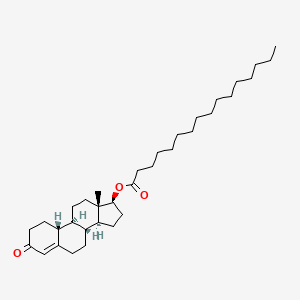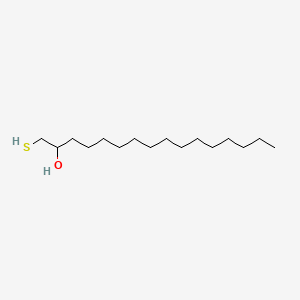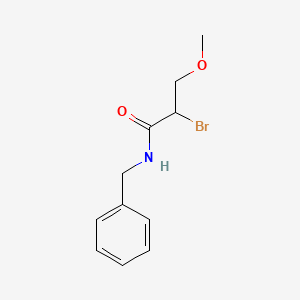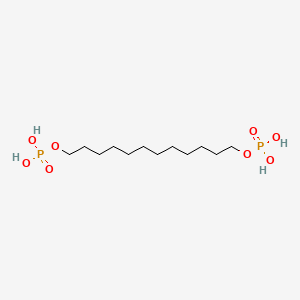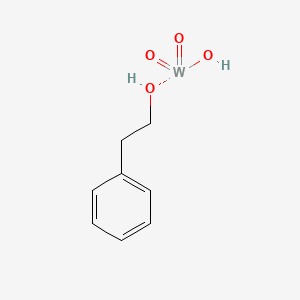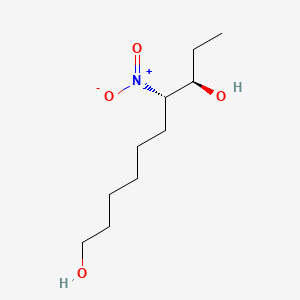
1,8-Decanediol, 7-nitro-, (R*,S*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Decanediol, 7-nitro-, (R,S)- es un compuesto químico con la fórmula molecular C10H21NO4. Es un decanodiol con sustitución de nitro, lo que significa que contiene un grupo nitro (-NO2) unido a la cadena de carbono.
Métodos De Preparación
La síntesis de 1,8-Decanediol, 7-nitro-, (R,S)- típicamente implica la nitración del 1,8-decanodiol. El proceso de nitración se puede llevar a cabo usando ácido nítrico en presencia de un catalizador. Las condiciones de reacción, como la temperatura y la concentración de los reactivos, se controlan cuidadosamente para lograr el producto deseado. Los métodos de producción industrial pueden implicar reactores de nitración a gran escala y técnicas de procesamiento continuo para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
1,8-Decanediol, 7-nitro-, (R,S)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos nitro correspondientes u otros derivados oxidados.
Reducción: La reducción del grupo nitro puede llevar a la formación de aminas u otros productos reducidos.
Sustitución: El grupo nitro se puede sustituir con otros grupos funcionales en condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el gas hidrógeno en presencia de un catalizador y nucleófilos para reacciones de sustitución.
Aplicaciones Científicas De Investigación
1,8-Decanediol, 7-nitro-, (R,S)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de otras moléculas complejas.
Medicina: Se están realizando investigaciones para explorar sus posibles efectos terapéuticos y mecanismos de acción.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales industriales
Mecanismo De Acción
El mecanismo de acción de 1,8-Decanediol, 7-nitro-, (R,S)- implica su interacción con dianas moleculares específicas. El grupo nitro puede participar en reacciones redox, afectando los procesos celulares. El compuesto también puede interactuar con enzimas y proteínas, influyendo en las vías bioquímicas. Se requieren estudios detallados para dilucidar completamente las dianas moleculares y las vías involucradas .
Comparación Con Compuestos Similares
1,8-Decanediol, 7-nitro-, (R,S)- se puede comparar con otros compuestos similares como:
1,9-Decanediol: Otro decanodiol con sustitución de nitro con propiedades químicas similares pero diferentes actividades biológicas.
Ácido Siríngico: Un compuesto con propiedades de inhibición de la nitrificación, a menudo estudiado junto con el 1,9-decanodiol para efectos sinérgicos.
Nitroglicerina: Un compuesto nitro conocido utilizado en medicina, con estructura química y aplicaciones diferentes.
Propiedades
Número CAS |
138668-15-2 |
|---|---|
Fórmula molecular |
C10H21NO4 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(7S,8R)-7-nitrodecane-1,8-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10+/m0/s1 |
Clave InChI |
UTGBPRBRYVTSGJ-VHSXEESVSA-N |
SMILES isomérico |
CC[C@H]([C@H](CCCCCCO)[N+](=O)[O-])O |
SMILES canónico |
CCC(C(CCCCCCO)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


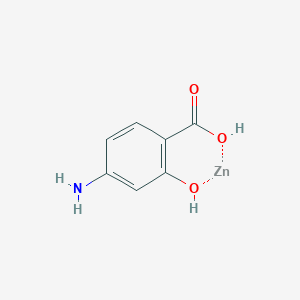
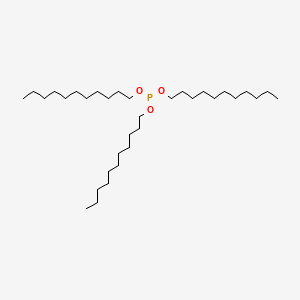
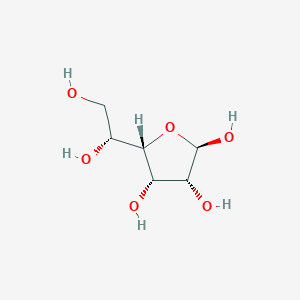
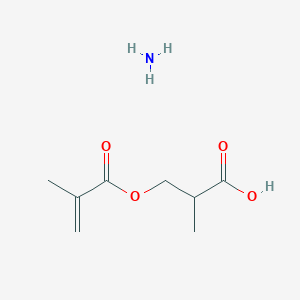
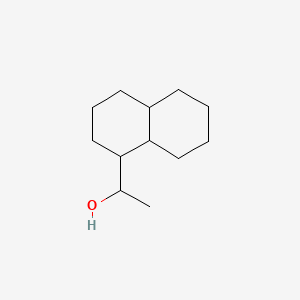
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
